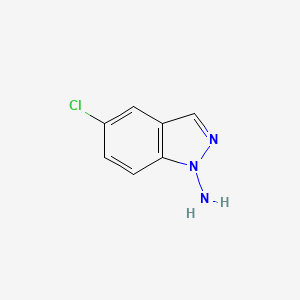

5-Chloro-1H-indazol-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6ClN3 |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

5-chloroindazol-1-amine |

InChI |

InChI=1S/C7H6ClN3/c8-6-1-2-7-5(3-6)4-10-11(7)9/h1-4H,9H2 |

InChI Key |

LNQQYTJQEHZEAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=NN2N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 1h Indazol 1 Amine and Analogs

Strategies for 1H-Indazole Core Construction

The construction of the 1H-indazole core is a central theme in heterocyclic chemistry, with numerous methods developed to access this privileged structure. nih.govacs.org These strategies range from classical condensation reactions to modern transition-metal-catalyzed cross-coupling and C-H activation techniques. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Transition-Metal-Catalyzed Annulation Reactions

Transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of functionalized indazoles, offering high efficiency and broad functional group tolerance. nih.govresearchgate.net These methods often involve the formation of carbon-nitrogen or nitrogen-nitrogen bonds through intramolecular cyclization, facilitated by catalysts based on palladium, copper, or rhodium.

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in indazole synthesis is well-established. beilstein-journals.orgacs.org A common strategy involves the intramolecular cyclization of appropriately substituted precursors, such as N-aryl-N'-(o-bromobenzyl)hydrazines. acs.org For instance, 2-bromobenzaldehydes can react with arylhydrazines in the presence of a palladium catalyst and a phosphine (B1218219) ligand to yield 1-aryl-1H-indazoles. rsc.org These reactions typically proceed via a Buchwald-Hartwig-type amination followed by intramolecular condensation. The synthesis of 3-substituted indazoles and benzoisoxazoles has been achieved through Pd-catalyzed intramolecular C-N and C-O bond formations, respectively, under mild conditions. acs.org This methodology is applicable to a wide array of substrates bearing acid- or base-sensitive functional groups. acs.org

A notable application is the synthesis of carbazoles via a tandem palladium-catalyzed C-H functionalization and C-N bond formation, a strategy that can be conceptually extended to indazole synthesis. nih.gov

Table 1: Examples of Palladium-Catalyzed Indazole Synthesis

| Starting Materials | Catalyst System | Product | Yield | Reference |

| 2-Bromobenzaldehydes and arylhydrazines | Palladium catalyst, phosphorus ligand, NaO-t-Bu | 1-Aryl-1H-indazoles | Good | rsc.org |

| N-Aryl-N'-(o-bromobenzyl)hydrazines | Palladium catalyst | 1-Aryl-1H-indazoles | Not specified | acs.org |

| Substituted o-halobenzaldehydes and hydrazines | Pd(OAc)₂, SPhos, K₃PO₄ | Substituted 1H-indazoles | High | nih.gov |

Copper-Catalyzed Methodologies

Copper-catalyzed reactions represent a cost-effective and versatile alternative for the synthesis of 1H-indazoles. beilstein-journals.orgnih.gov These methods often utilize Ullmann-type coupling reactions to construct the key N-N or C-N bonds. rsc.org One approach involves the intramolecular N-arylation of o-haloarylhydrazones. nih.gov While o-bromo derivatives often provide better yields, the use of more readily available and cheaper o-chloroarylhydrazones is also feasible. nih.gov For example, N-phenyl- and N-thiazolyl-1H-indazoles have been synthesized via copper-catalyzed intramolecular N-arylation of the corresponding o-chlorinated arylhydrazones. beilstein-journals.orgnih.gov

Another strategy involves the one-pot synthesis of 1H-indazoles from 2-haloacetophenones and methyl hydrazine (B178648), catalyzed by copper(I) oxide (CuO), which proceeds through amination followed by intramolecular cyclization. chemicalbook.com Furthermore, copper-catalyzed cyclization of 2-haloarylcarbonylic compounds with hydrazines provides a general route to 1-alkyl- or 1-aryl-1H-indazoles. nih.gov

Table 2: Examples of Copper-Catalyzed Indazole Synthesis

| Starting Materials | Catalyst/Reagents | Product Type | Reference |

| o-Chloroarylhydrazones | Copper catalyst | N-Phenyl- and N-thiazolyl-1H-indazoles | beilstein-journals.orgnih.gov |

| 2-Haloacetophenones and methyl hydrazine | CuO, K₂CO₃ | 1-Methyl-1H-indazoles | chemicalbook.com |

| 2-Haloarylcarbonylic compounds and hydrazines | CuO | 1-Alkyl- or 1-aryl-1H-indazoles | nih.gov |

| N-Acyl-N'-substituted hydrazines and 2-bromoarylcarbonylic compounds | CuI, 4-hydroxy-L-proline | 1-Aryl-1H-indazoles | organic-chemistry.org |

Rhodium-Catalyzed C-H Activation/Annulation Sequences

Rhodium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, including indazoles. nih.govacs.orgacs.org These reactions allow for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov

One such method involves the Rh(III)-catalyzed C-H activation/C-N bond formation and Cu-catalyzed N-N bond formation to synthesize substituted 1H-indazoles. nih.gov Another approach is the Rh(III)-catalyzed oxidative annulation of 1H-indazoles with internal alkynes to produce indazolo[3,2-a]isoquinolines. nih.gov Furthermore, a [4+1] annulation of phenylhydrazines with 1-alkynylcyclobutanols, directed by the hydrazine group, provides an efficient route to 1H-indazole derivatives. nih.gov The synthesis of indazolo[2,1-a]cinnolines can be achieved through a Rh(III)-catalyzed C-H activation/annulation of 2-phenylindazolones with diazo compounds under mild conditions. researchgate.net

A notable transformation is the Rh(III)/Cu(II)-catalyzed sequential C–H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes, affording 1H-indazoles in moderate to high yields. nih.gov The proposed mechanism involves the formation of a rhodacycle intermediate. nih.gov

Metal-Free Cyclization and Oxidative Annulation Strategies

While transition-metal catalysis offers significant advantages, metal-free synthetic routes are gaining attention due to their lower cost and reduced metal contamination in the final products. beilstein-journals.orgiosrjournals.org These methods often rely on classical organic reactions or the use of non-metallic catalysts.

A practical, metal-free synthesis of 1H-indazoles can be achieved from o-aminobenzoximes through selective activation of the oxime group using methanesulfonyl chloride and triethylamine. nih.govscispace.com This method is mild and provides good to excellent yields. nih.gov Another approach involves the iodobenzene-catalyzed intramolecular C-H amination of hydrazones under mild, transition-metal-free conditions, using Oxone as the oxidant. iosrjournals.orgresearchgate.net

The synthesis of 1-aryl-1H-indazole derivatives can also be accomplished by the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines in the presence of potassium tert-butoxide. organic-chemistry.org

[3+2] Dipolar Cycloaddition Reactions in Indazole Synthesis

The [3+2] dipolar cycloaddition is a powerful and convergent strategy for the construction of five-membered heterocyclic rings, including the indazole core. acs.org This method involves the reaction of a 1,3-dipole with a dipolarophile.

A common approach utilizes the in situ generation of nitrile imines from hydrazonoyl halides, which then undergo a [3+2] cycloaddition with a suitable dipolarophile like benzyne. acs.org The reaction of in situ generated diazo compounds with arynes also provides a direct route to 3-substituted indazoles. organic-chemistry.org The reaction of benzynes with monosubstituted diazo compounds typically leads to 1H-indazoles through the rearrangement of the initial 3H-indazole adduct. orgsyn.org

Sydnones, which are stable cyclic 1,3-dipoles, can react with arynes in a [3+2] cycloaddition followed by decarboxylation to afford 2H-indazoles efficiently. nih.govacs.org

Regioselective Introduction of the 1-Amino Functionality

The introduction of an amino group at the N1 position of the indazole ring is a significant synthetic challenge due to the presence of two reactive nitrogen atoms (N1 and N2). The regioselectivity of N-functionalization is highly dependent on factors such as the substrate's electronic and steric properties, the choice of reagents, and the reaction conditions. nih.govnih.gov While methods for N-alkylation are extensively studied, direct N1-amination presents unique difficulties.

Direct Amination Approaches at the N1-Position

The direct introduction of an amino group onto the N1 position of an indazole is not a widely reported transformation, highlighting a significant challenge in synthetic chemistry. Most literature focuses on C-H amination or the N-alkylation of the indazole scaffold. acs.orgnih.gov The challenge lies in controlling the regioselectivity, as reactions with electrophilic aminating agents can potentially occur at either the N1 or N2 position.

The principles governing N1 versus N2 selectivity in alkylation reactions offer valuable insights. nih.govbeilstein-journals.org

Kinetic vs. Thermodynamic Control : N2-alkylation is often the kinetically favored product, while the N1-alkylated indazole is typically the more thermodynamically stable isomer. nih.gov Achieving N1 selectivity often requires conditions that allow for equilibration to the thermodynamic product. nih.gov

Reaction Conditions : The choice of base and solvent is critical. For instance, using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (B95107) (THF) has been shown to strongly favor N1-alkylation, likely through the formation of a tight ion pair with the indazole anion. nih.gov In contrast, using potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) often leads to mixtures of N1 and N2 isomers. nih.gov

Substituent Effects : Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms and affect the N1/N2 ratio. beilstein-journals.org

While direct N1-amination methods remain elusive, one could hypothesize that electrophilic aminating reagents, such as hydroxylamine-O-sulfonic acid or N-amino-pyridinium salts, could be employed. However, achieving high N1-regioselectivity would likely require careful optimization of reaction conditions, drawing upon the extensive knowledge from N-alkylation studies.

Post-Cyclization Functionalization for 1-Amino Group Insertion

Given the challenges of direct amination, multi-step sequences involving functionalization after the indazole ring has been formed represent a more practical approach. One documented strategy involves the modification of a pre-existing functional group at the N1 position.

A potential pathway involves N1-alkylation with a protected aminoalkyl halide, followed by deprotection. Research has shown that 3-aminoindazole can be reacted with aminoalkyl halides to produce a mixture of N1 and N2 substituted products. jst.go.jp To achieve selectivity, a strategy involving protection can be employed:

Protection of other reactive sites : If other reactive amines are present on the indazole, such as a 3-amino group, it can be protected first (e.g., as a phthalimide). jst.go.jp

N1-Alkylation : The N1-position is then functionalized, for example, by alkylation with a suitable electrophile containing a masked amino group.

Deprotection : The protecting groups are subsequently removed to unveil the desired 1-amino functionality. For instance, a phthalimide (B116566) group can be removed with hydrazine hydrate (B1144303) to yield the free amine. jst.go.jp

Another plausible, though less directly documented, post-cyclization strategy could involve N-nitration followed by reduction. This is a classic method for introducing an amino group onto aromatic systems. The indazole would first be reacted with a nitrating agent to install a nitro group at the N1 position, which would then be reduced to the target 1-amino group using standard reducing agents like SnCl2, H2/Pd-C, or zinc dust. The regioselectivity of the initial N-nitration step would be a critical factor for the success of this route.

Selective Halogenation at the 5-Position (Chlorination)

Regioselective halogenation of the indazole core is a crucial step in the synthesis of 5-Chloro-1H-indazol-1-amine. The introduction of a chlorine atom at the C5 position can be achieved through electrophilic aromatic substitution. The reactivity of the indazole ring towards halogenation is influenced by the substituents already present.

Metal-free halogenation methods are often preferred for their environmental and cost benefits. N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of indazoles. Studies have shown that the reaction of 2-substituted indazoles with NCS in solvents like ethanol (B145695) or water can lead to mono-chlorinated products. The conditions can be tuned to control the extent of halogenation. For instance, using a stoichiometric amount of NCS under mild heating can favor mono-substitution. This approach is noted for being environmentally friendly, proceeding under mild conditions, and often requiring simple execution and short reaction times.

Synthesis of Precursors and Intermediate Compounds for this compound

The synthesis of this compound relies on the availability of appropriately substituted precursors. The construction of the indazole ring system itself is a key aspect, with numerous methods developed for this purpose. These syntheses often start from substituted benzene (B151609) derivatives.

Common strategies for forming the indazole ring include:

Cyclization of Hydrazones : One of the most prevalent methods involves the cyclization of substituted arylhydrazones. For example, o-haloaryl N-sulfonylhydrazones can undergo copper-catalyzed cyclization to form 1H-indazoles. nih.gov Similarly, intramolecular C-H amination of arylhydrazones, mediated by reagents like iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA), can yield the indazole core. nih.gov

From o-Halobenzonitriles : A versatile two-step process starts with o-halobenzonitriles, such as 2-bromobenzonitriles. A palladium-catalyzed arylation with benzophenone (B1666685) hydrazone, followed by an acidic deprotection/cyclization sequence, affords 3-aminoindazoles. organic-chemistry.org A more direct route involves reacting an o-fluorobenzonitrile with hydrazine hydrate. For instance, 5-bromo-1H-indazol-3-amine is synthesized with high yield by refluxing 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate. diva-portal.org

From 2-Nitroaryl Compounds : Base-catalyzed cyclization of compounds like 3-amino-3-(2-nitroaryl)propanoic acids can form the indazole N-N bond and lead to substituted indazole acetic acids.

[3+2] Cycloaddition Reactions : The reaction of arynes with diazo compounds, such as those generated in situ from N-tosylhydrazones, provides a direct route to the 1H-indazole skeleton. organic-chemistry.org

The table below lists some key precursors and intermediates relevant to the synthesis of this compound.

| Precursor/Intermediate | Structure | Synthetic Route |

| 5-Bromo-2-fluorobenzonitrile | Starting material for 5-bromo-1H-indazol-3-amine. | |

| 5-Bromo-1H-indazol-3-amine | Formed by reacting 5-bromo-2-fluorobenzonitrile with hydrazine. diva-portal.org | |

| o-Haloaryl N-sulfonylhydrazone | Cyclizes to form 1H-indazoles via copper catalysis. nih.gov | |

| Arylhydrazone | Can undergo intramolecular C-H amination to form the indazole ring. nih.gov |

Green Chemistry and Sustainable Synthetic Routes to 1-Aminoindazoles

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. Applying these principles to the synthesis of 1-aminoindazoles involves several key considerations:

Waste Prevention : Optimizing reactions to maximize atom economy and reduce byproducts is a primary goal. One-pot syntheses and cascade reactions, where multiple steps are performed in a single reactor, are highly desirable as they minimize waste from intermediate purification steps.

Use of Safer Solvents : Many traditional organic reactions use hazardous solvents. Research into the halogenation of indazoles has demonstrated the successful use of greener solvents like ethanol and even water, which significantly reduces the environmental impact. nih.gov

Energy Efficiency : Employing catalysts can lower the activation energy of reactions, allowing them to proceed under milder conditions (lower temperature and pressure), thus saving energy. Microwave-assisted synthesis is another technique that can accelerate reactions and improve energy efficiency.

Use of Renewable Feedstocks : While not yet widely implemented for indazole synthesis, a long-term goal of green chemistry is to use starting materials derived from renewable biomass rather than petrochemical sources.

Catalysis over Stoichiometric Reagents : The use of catalytic reagents (e.g., copper or palladium catalysts in cyclization reactions) is superior to using stoichiometric ones, as smaller amounts are needed and they can be recycled, reducing waste and cost. nih.gov Metal-free catalyzed processes, where possible, are even more advantageous. nih.gov

Mechanistic Investigations of 5 Chloro 1h Indazol 1 Amine Reactions

Reaction Pathway Elucidation in Synthetic Transformations

The formation of the indazole core and the introduction of substituents are governed by specific reaction pathways. For instance, the synthesis of the related 5-chloro-1H-indazole-3-carboxylic acid can be achieved through the diazotization and ring-closure of a 5-chloro-o-amino compound, which itself is derived from the reduction of a chloro-o-nitrobenzene acetonitrile (B52724) precursor. guidechem.com Another pathway involves the Jacobson indazole synthesis, which proceeds through the reaction of an o-acetamidophenylacetate derivative with tert-butyl nitrite. guidechem.com

Studies on the reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid have shown that the reaction proceeds to afford (1H-indazol-1-yl)methanol derivatives. acs.orgnih.gov This reaction is sensitive to the substitution on the indazole ring, with 5-nitro-1H-indazole reacting while 7-nitro-1H-indazole does not under similar conditions. acs.orgnih.gov

The formation of carbon-nitrogen (C-N) and nitrogen-nitrogen (N-N) bonds is fundamental to the synthesis of the indazole scaffold. Various catalysts and reagents play a pivotal role in directing these bond-forming reactions.

Palladium-based catalysts are frequently employed for C-N bond formation. For example, the synthesis of 1-aryl-1H-indazoles can be achieved through the palladium-catalyzed intramolecular amination of aryl halides. nih.gov Similarly, a facile synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines is catalyzed by palladium complexes. nih.gov In the synthesis of 5-chloroindazole-3-carboxylate esters, a Pd-C catalyst is used for the hydrogenation and reduction of a 5-chloro-o-nitrobenzene acetic acid derivative in the presence of acetic anhydride. guidechem.com

Copper catalysts are also effective. Copper(I) oxide has been used to mediate the cyclization of o-haloaryl N-tosylhydrazones to produce indazoles. acs.org Furthermore, copper-catalyzed cyclizations of 2-haloarylcarbonylic compounds with hydrazines provide a regioselective route to 1-alkyl- or 1-aryl-1H-indazoles. nih.gov

The choice of reagents is equally critical. The reaction of 2-fluorobenzonitriles with hydrazine (B178648) is a known method for producing 1H-indazol-3-amines. thieme-connect.de In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, hydrazine hydrate (B1144303) is used to form the indazole ring from a substituted benzonitrile. nih.gov

Table 1: Catalysts and Reagents in Indazole Synthesis

| Reaction Type | Catalyst/Reagent | Precursor | Product Class | Reference |

| Intramolecular Amination | Palladium(II) acetate (B1210297), dppp, t-BuONa | 2-Bromobenzaldehyde, Arylhydrazine | 1-Aryl-1H-indazoles | thieme-connect.de |

| Hydrogenation/Reduction | Pd-C, Acetic Anhydride | 5-Chloro-o-nitrobenzene acetic acid deriv. | 5-Chloroindazole-3-carboxylate ester | guidechem.com |

| Cyclization | Copper(I) Oxide | o-Haloaryl N-Tosylhydrazones | Indazoles | acs.org |

| Cyclization | Hydrazine Hydrate, NaOAc | 2-Bromo-5-chlorobenzonitrile (B36133) | 7-Bromo-4-chloro-1H-indazol-3-amine | nih.gov |

Radical Pathways and Single Electron Transfer (SET) Mechanisms

Recent studies have highlighted the importance of radical pathways in the formation of the indazole ring. A silver(I)-mediated intramolecular oxidative C-H amination has been developed for the synthesis of various 1H-indazoles. nih.govacs.org

Preliminary mechanistic investigations suggest that this transformation proceeds via a single electron transfer (SET) mechanism. nih.govacs.org The proposed pathway involves the Ag(I) oxidant inducing a proton-coupled oxidation through SET to generate a nitrogen-centered radical intermediate. acs.org This radical species then undergoes intramolecular cyclization to form the indazole ring. This method has been shown to be effective for the synthesis of 3-substituted indazoles that are otherwise difficult to access. nih.gov

The reaction is typically carried out using silver triflimide (AgNTf₂) as the oxidant, often in the presence of a co-oxidant like copper(II) acetate, in a solvent such as 1,2-dichloroethane (B1671644) at elevated temperatures. nih.govacs.org

The pH of the reaction medium plays a crucial role in directing the outcome of reactions involving indazoles. Both acid-catalyzed and base-mediated pathways are significant.

Acid-catalyzed reactions are common in the synthesis of the indazole core. For example, the synthesis of 5-chloro-1H-indazol-3-ol is achieved by heating 5-chloro-2-hydrazinylbenzoic acid in the presence of concentrated hydrochloric acid. chemicalbook.com Similarly, the reaction of indazoles with formaldehyde in aqueous hydrochloric acid to form (1H-indazol-1-yl)methanols is a well-documented acid-catalyzed process. acs.orgnih.gov Theoretical calculations suggest that the reaction can proceed through the protonated indazole cation reacting with formaldehyde. acs.org

Base-mediated reactions are also widely used. In the synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines, a strong base such as sodium tert-butoxide (t-BuONa) is required. thieme-connect.de The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2-bromo-5-chlorobenzonitrile and hydrazine hydrate is facilitated by the presence of a milder base, sodium acetate (NaOAc). nih.gov

Stereochemical Aspects and Regioselectivity Control

Controlling the regioselectivity of reactions involving the indazole nucleus is a significant synthetic challenge, as substitutions can occur at either the N-1 or N-2 position.

The regioselective protection of the indazole nitrogen atoms can be controlled by the reaction conditions. Under mildly acidic conditions, regioselective protection tends to occur at the N-2 position. researchgate.net Conversely, thermodynamic conditions favor protection at the N-1 position. researchgate.net For example, mesylation of methyl 5-bromo-1H-indazole-3-carboxylate selectively yields the N-1 protected product. researchgate.net

The synthesis of 1-substituted indazoles often yields a mixture of N-1 and N-2 isomers. However, certain methodologies offer high regioselectivity. The palladium-catalyzed reaction of 2-bromobenzaldehydes with monosubstituted hydrazines generally leads to the formation of 1-aryl-1H-indazoles. thieme-connect.de Copper-catalyzed cyclizations of 2-haloarylcarbonylic compounds have also been reported to provide a regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles. nih.gov

In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, the cyclization of 2-bromo-5-chlorobenzonitrile with hydrazine hydrate regioselectively yields the desired product, avoiding the formation of other isomers. nih.gov The initial attempts to brominate 4-chloro-1H-indazol-3-amine resulted in the formation of the undesired 5-bromo regioisomer, highlighting the importance of the synthetic sequence in controlling regioselectivity. nih.gov

Table 2: Regioselective Reactions of Indazoles

| Substrate | Reagent/Conditions | Position of Substitution | Product | Reference |

| 1H-Indazoles | Trifluoromethanesulfonic acid, Alkyl 2,2,2-trichloroacetimidates | N-2 | 2-Alkyl-2H-indazoles | researchgate.net |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Mesyl chloride (Thermodynamic control) | N-1 | N-1 Mesyl-protected indazole | researchgate.net |

| 2-Bromobenzaldehyde, Arylhydrazine | Pd(OAc)₂, dppp, t-BuONa | N-1 | 1-Aryl-1H-indazoles | thieme-connect.de |

| 4-Chloro-1H-indazol-3-amine | N-Bromosuccinimide (NBS) | C-5 | 5-Bromo-4-chloro-1H-indazol-3-amine | nih.gov |

Chemical Transformations and Derivatization of 5 Chloro 1h Indazol 1 Amine Scaffold

Functional Group Interconversions on the Indazole Ring

The inherent reactivity of the indazole core and its substituents allows for targeted modifications at several key positions.

Modifications at the 1-Amino Position (N-Derivatization)

The 1-amino group of 5-chloro-1H-indazol-1-amine is a primary site for derivatization. Standard procedures for the N-arylation of amines can be employed. For instance, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones has been demonstrated as a viable method for creating N-phenyl-1H-indazoles. beilstein-journals.org While this specific example doesn't start with the pre-formed indazole, it highlights a relevant transformation pathway. The optimization of such reactions often involves screening various copper catalysts, bases, ligands, and solvents to achieve optimal yields. beilstein-journals.org For example, a study on the synthesis of N-phenyl-1H-indazoles found that using CuI as the catalyst, KOH as the base, and 1,10-phenanthroline (B135089) as the ligand in DMF at 120°C for 24 hours provided the best results. beilstein-journals.org

Furthermore, the amino group can undergo acylation reactions. The reaction of an amine with an acyl chloride, often in the presence of a base like triethylamine, is a common method for amide synthesis. hud.ac.uk This transformation can be carried out in various solvents, including the bio-based solvent Cyrene™. hud.ac.uk

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Arylation | CuI, KOH, 1,10-phenanthroline, DMF, 120°C | N-Aryl-1H-indazoles | beilstein-journals.org |

| N-Acylation | Acyl chloride, triethylamine, Cyrene™, 0°C to rt | N-Acyl-1H-indazoles | hud.ac.uk |

Reactions at the 5-Chloro Position (Substitution Reactions)

The chlorine atom at the 5-position of the indazole ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, although this typically requires activation by electron-withdrawing groups and can be challenging. nih.govyoutube.com The reactivity of halopyridines, which share some electronic similarities with haloindazoles, in SNAr reactions is known to be lower than that of acid chlorides due to the energy required to disrupt the aromatic system. youtube.com

A more common and versatile approach to modify the 5-position is through palladium-catalyzed cross-coupling reactions, which are discussed in more detail in section 4.2.1. These reactions effectively substitute the chloro group with various aryl, heteroaryl, or alkyl fragments.

Transformations at Other Ring Positions (C-H Functionalization)

Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic scaffolds, offering an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. researchgate.net For the indazole ring system, C-H functionalization can be directed to various positions.

While specific examples for this compound are not extensively detailed in the provided search results, general principles of indazole C-H functionalization are applicable. Transition metal catalysis, particularly with rhodium(III) and palladium, is frequently employed. nih.govmdpi.com For instance, Rh(III)-catalyzed C-H activation of azobenzenes followed by reaction with aldehydes provides a route to N-aryl-2H-indazoles. nih.gov The regioselectivity of these reactions can often be controlled by directing groups or by the inherent electronic properties of the substituted indazole ring. nih.gov

Late-stage functionalization of 2H-indazoles via C-H activation is recognized as an efficient way to increase molecular diversity. rsc.org These methods include C3-functionalization through transition metal-catalyzed C-H activation or radical pathways, as well as functionalization of the benzene (B151609) ring portion of the indazole. rsc.org

| Reaction Type | Catalyst/Reagent | Position | Key Feature | Reference |

| C-H Alkenylation | Manganese(I) | C3 | Earth-abundant metal, E-selectivity | researchgate.net |

| C-H Annulation | Rhodium(III) | ortho-C-H of N-aryl group | Synthesis of N-aryl-2H-indazoles | nih.gov |

| Direct Arylation | Palladium | C7 | Regioselective functionalization | nih.gov |

Coupling Reactions Involving this compound or its Derivatives

Coupling reactions are instrumental in building molecular complexity from the this compound core, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The 5-chloro substituent makes the indazole ring an ideal substrate for various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between an aryl or vinyl halide and a boronic acid or ester. This reaction is highly versatile for the functionalization of the indazole nucleus. For example, 5-bromoindazoles have been successfully coupled with N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid using a Pd(dppf)Cl₂ catalyst, K₂CO₃ as the base, in dimethoxyethane at 80°C. nih.gov This methodology can be extended to 5-chloroindazoles, often requiring more active catalyst systems. The Suzuki-Miyaura reaction has been employed to synthesize 3-aryl-1H-indazol-5-amines from the corresponding 3-bromo-indazol-5-amine, showcasing its utility in building complex indazole derivatives. mdpi-res.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields, especially with less reactive chloro-substrates. nih.govnih.gov

The Heck reaction provides a means to form C-C bonds by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction typically proceeds with trans selectivity. organic-chemistry.org Intramolecular Heck reactions are also valuable for constructing cyclic systems. wikipedia.org While direct examples with this compound are not prevalent in the search results, the general applicability of the Heck reaction to aryl chlorides suggests its potential for derivatizing the 5-position of the indazole ring. nih.gov

| Reaction | Coupling Partner | Catalyst System | Typical Product | Reference |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(dppf)Cl₂, K₂CO₃ | 5-Aryl/Heteroaryl-1H-indazole | nih.govnih.gov |

| Heck | Alkene | Pd(OAc)₂, Phosphine (B1218219) Ligand | 5-Alkenyl-1H-indazole | organic-chemistry.orgyoutube.com |

Amide Linker Formation

The formation of an amide bond is a cornerstone of medicinal chemistry and can be achieved from derivatives of this compound. nih.gov Typically, a carboxylic acid derivative of the indazole is activated and then reacted with an amine, or an amino-functionalized indazole is reacted with an activated carboxylic acid.

Common methods for amide bond formation include:

Acyl Chloride Method : A carboxylic acid is converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The isolated acyl chloride then readily reacts with an amine, often in the presence of a base. hud.ac.ukfishersci.it

Coupling Reagent Method : A carboxylic acid and an amine are coupled directly using a coupling reagent. Popular choices include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., PyBOP, HATU). nih.govfishersci.it These reagents form a highly active intermediate with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. fishersci.itresearchgate.netnih.gov Reactions are typically run at room temperature in aprotic solvents. fishersci.itresearchgate.net

For example, a general procedure for amide synthesis using HATU involves dissolving the carboxylic acid in DMF, adding HATU and a base (like DIEA), followed by the amine. fishersci.it

Synthesis of Fused Heterocyclic Systems Containing the 5-Chloro-1H-indazole Moiety

The this compound scaffold serves as a valuable building block in heterocyclic chemistry, primarily due to the reactive 1,2-dinucleophilic nature of the 1-aminoindazole moiety. The exocyclic amino group at the N-1 position, in conjunction with the endocyclic nitrogen at the N-2 position, mimics the functionality of hydrazine (B178648). This arrangement is highly conducive to cyclocondensation reactions with various bielectrophilic reagents, providing a direct route to a variety of fused heterocyclic systems where a new ring is annulated to the N1-N2 edge of the indazole core.

The presence of the chloro-substituent at the 5-position of the indazole's benzene ring primarily influences the electronic properties of the scaffold but generally does not interfere with the fundamental reactivity of the 1-amino group. Consequently, established methods for the annulation of heterocycles onto N-amino compounds can be applied to create novel 5-chloro-indazole-fused systems. These transformations are key for generating chemical diversity and developing new molecular entities with potential applications in medicinal chemistry and materials science.

The primary strategies for constructing these fused systems involve the reaction of this compound with reagents containing two electrophilic centers, leading to the formation of new five- or six-membered rings.

Formation of Fused nih.govresearchgate.netnih.govTriazolo[5,1-a]indazole Derivatives

One of the most common applications of N-amino heterocycles is in the synthesis of fused 1,2,4-triazole (B32235) rings. This transformation can be achieved by reacting this compound with single-carbon bielectrophiles such as carboxylic acid derivatives or orthoesters. For instance, treatment with an orthoester like triethyl orthoformate introduces a single carbon atom that cyclizes with the N-1 amino group and the N-2 indazole nitrogen to yield the 8-chloro- nih.govresearchgate.netnih.govtriazolo[5,1-a]indazole core structure. The use of different orthoesters or acyl chlorides allows for the introduction of various substituents onto the newly formed triazole ring.

A plausible reaction mechanism involves the initial condensation of the N-1 amino group with the electrophilic carbon of the reagent, followed by an intramolecular cyclization via nucleophilic attack from the N-2 indazole nitrogen, and subsequent elimination to yield the aromatic fused-ring system. This approach is analogous to the well-established synthesis of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridines from 2-aminopyridines. organic-chemistry.org

| Starting Material | Reagent | Conditions | Fused Product |

| This compound | Triethyl orthoformate | Acid catalyst, Heat | 8-Chloro- nih.govresearchgate.netnih.govtriazolo[5,1-a]indazole |

| This compound | Acetyl chloride | Base, Heat | 3-Methyl-8-chloro- nih.govresearchgate.netnih.govtriazolo[5,1-a]indazole |

| This compound | Phosgene or equivalent | Inert solvent | 8-Chloro- nih.govresearchgate.netnih.govtriazolo[5,1-a]indazol-3(2H)-one |

| This compound | Carbon disulfide, then Alkyl Halide | Base, then RX | 3-(Alkylthio)-8-chloro- nih.govresearchgate.netnih.govtriazolo[5,1-a]indazole |

Formation of Fused Six-Membered Ring Systems

The synthesis of six-membered rings fused to the indazole core can be accomplished using 1,3-bielectrophilic partners. These reactions expand the structural diversity, leading to systems such as nih.govresearchgate.netnih.govtriazino[4,5-b]indazoles and related heterocycles.

Reaction with 1,3-Dicarbonyl Compounds: The reaction of this compound with 1,3-dicarbonyl compounds, such as β-diketones (e.g., acetylacetone) or β-ketoesters (e.g., ethyl acetoacetate), is a standard method for constructing a fused pyrimidine (B1678525) ring. The reaction typically proceeds under acidic or basic conditions, where initial condensation with one carbonyl group is followed by intramolecular cyclization and dehydration to form the stable, aromatic fused system. This provides access to substituted 9-chloro-pyrimido[1,2-b]indazole analogues, a scaffold that is isomeric to the medicinally relevant pyrimido[1,2-b]indazoles synthesized from 3-aminoindazoles. nih.govresearchgate.net

Reaction with α,β-Unsaturated Carbonyls: Michael addition of the N-1 amino group to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and subsequent oxidation or dehydration, can also lead to fused six-membered rings. The specific outcome depends on the nature of the substituent on the unsaturated system. This pathway offers a versatile entry into di- and tetrahydro-pyrimido[1,2-b]indazole derivatives.

| Starting Material | Reagent | Conditions | Fused Product |

| This compound | Malondialdehyde | Acid catalyst, Heat | 9-Chloro-pyrimido[1,2-b]indazole |

| This compound | Acetylacetone | Acid catalyst, Heat | 2,4-Dimethyl-9-chloro-pyrimido[1,2-b]indazole |

| This compound | Ethyl acetoacetate | Acid or Base, Heat | 2-Methyl-9-chloro-pyrimido[1,2-b]indazol-4-one |

| This compound | Diethyl malonate | Base, Heat | 9-Chloro-pyrimido[1,2-b]indazole-2,4-dione |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For indazole derivatives, ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: In the ¹H NMR spectrum of indazole derivatives, the chemical shifts of protons are influenced by their position on the bicyclic ring system and the nature of substituents. For instance, in a derivative like 5-Chloro-3-phenyl-1H-indazole, the proton signals appear in distinct regions of the spectrum. The N-H proton typically resonates at a downfield chemical shift, often as a broad singlet, due to its acidic nature and potential involvement in hydrogen bonding. Aromatic protons on the indazole and phenyl rings exhibit complex splitting patterns (multiplets) in the range of δ 7.0-9.0 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In 5-Chloro-3-phenyl-1H-indazole, the carbon atoms of the indazole ring and the phenyl substituent resonate at characteristic chemical shifts. The carbon atom attached to the chlorine (C5) and the carbon atoms of the pyrazole (B372694) ring (C3, C7a) show distinct signals that are sensitive to the electronic effects of the substituents. rsc.org For example, typical chemical shifts for the carbon atoms in the indazole core are found between δ 110 and 150 ppm. rsc.orgnih.gov

While no specific ¹⁹F NMR data for 5-Chloro-1H-indazol-1-amine was found in the search results, this technique would be invaluable for fluorinated analogs, providing direct information about the chemical environment of fluorine atoms within the molecule.

¹H and ¹³C NMR Data for a Related Indazole Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH | 11.55 (br, 1H) | - |

| Aromatic-H | 7.98-7.14 (m, 8H) | - |

| C3 | - | 145.36 |

| C3a | - | 121.80 |

| C4 | - | 120.35 |

| C5 | - | 127.11 |

| C6 | - | 127.63 |

| C7 | - | 111.35 |

| C7a | - | 140.04 |

| Phenyl-C | - | 128.53, 129.07, 132.78 |

| Data for 5-Chloro-3-phenyl-1H-indazole in CDCl₃. rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For a compound like this compound, HRMS can confirm its molecular formula of C₇H₆ClN₃. For example, the calculated monoisotopic mass of 5-chloro-1H-indazol-6-amine is 167.02502 Da. uni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like indazole derivatives. It typically produces protonated molecules [M+H]⁺ or other adducts. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide valuable structural information. For instance, the fragmentation of a related compound, 5-iodo-3-phenyl-1H-indazole, shows characteristic losses of the iodine atom and other fragments. rsc.org

Predicted Collision Cross Section (CCS) Values for 5-chloro-1H-indazol-6-amine Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 168.03230 | 129.9 |

| [M+Na]⁺ | 190.01424 | 142.0 |

| [M-H]⁻ | 166.01774 | 130.8 |

| [M+NH₄]⁺ | 185.05884 | 150.8 |

| [M+K]⁺ | 205.98818 | 136.3 |

| Data from PubChemLite. uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an indazole derivative will show characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds.

For a primary amine like this compound, one would expect to see N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending vibration would appear around 1600 cm⁻¹. Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. libretexts.org The C-Cl stretching vibration would be expected in the lower frequency region of the spectrum. For example, the IR spectrum of 5-iodo-3-phenyl-1H-indazole shows bands at 696, 774, 906, and 1476 cm⁻¹. rsc.org

Typical IR Absorption Frequencies for Functional Groups in Indazole Derivatives

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| N-H (amine) | Stretch | 3300-3500 |

| N-H (amine) | Bend | 1560-1640 |

| C-H (aromatic) | Stretch | 3000-3100 |

| C=C (aromatic) | Stretch | 1400-1600 |

| C-N | Stretch | 1000-1350 |

| C-Cl | Stretch | 600-800 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the determination of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation and how it packs in the solid state.

In the solid state, indazole derivatives often form extensive networks of hydrogen bonds. The N-H group of the indazole ring and the amino group are excellent hydrogen bond donors, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. These hydrogen bonds play a crucial role in the formation of supramolecular assemblies, such as dimers, chains, and sheets. nih.govnih.gov For example, in the crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, molecules form dimers through N-H···O hydrogen bonds. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. For 5-Chloro-1H-indazol-1-amine, DFT studies are instrumental in understanding its fundamental chemical nature.

Electronic Structure Analysis and Molecular Orbitals

DFT calculations can elucidate the electronic landscape of this compound. By determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can infer its reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the regions of positive and negative electrostatic potential on the molecule's surface. nih.gov For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole (B372694) ring and the chlorine atom, indicating their propensity for electrophilic attack. nih.gov Positive potential (blue regions) would be expected around the hydrogen atoms of the amino group, highlighting their potential for nucleophilic interactions. nih.gov

Table 1: Calculated Electronic Properties of a Representative Chloro-Indazole Derivative (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: The values in this table are illustrative and based on typical DFT calculations for similar chloro-indazole derivatives. Actual values for this compound would require specific calculations.

Reaction Mechanism Predictions and Transition State Analysis

DFT is a powerful tool for mapping out potential reaction pathways and identifying the transition states involved. acs.org For instance, in the synthesis or further functionalization of this compound, DFT can be used to model the reaction coordinates, calculate activation energies, and predict the most favorable reaction mechanisms. acs.org

The study of reaction mechanisms often involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface. The energy of the TS determines the activation energy of the reaction. By comparing the activation energies of different possible pathways, chemists can predict which products are most likely to form. For example, if this compound were to undergo an electrophilic substitution reaction, DFT could help determine whether the substitution is more likely to occur on the benzene (B151609) or pyrazole ring and at which specific position.

Tautomeric Preferences and Stability

Tautomerism is a significant phenomenon in heterocyclic compounds like indazoles. nih.gov The indazole core can exist in different tautomeric forms, primarily the 1H and 2H tautomers, where the proton is located on the N1 or N2 nitrogen atom of the pyrazole ring, respectively. researchgate.net DFT calculations are crucial for determining the relative stabilities of these tautomers. mdpi.com

For this compound, the presence of the amino group at the N1 position makes the 1H tautomer the named compound. However, it is theoretically possible for the proton from the amino group to migrate to the N2 position, forming a tautomeric isomer. DFT calculations, by comparing the total energies of the optimized geometries of all possible tautomers, can predict their equilibrium populations. mdpi.com Generally, for most substituted indazoles, the 1H-tautomer is found to be thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net The solvent environment can also influence tautomeric preference, and this can be modeled using continuum solvation models in DFT. mdpi.com

Molecular Docking and Dynamics Simulations (in a research context)

In the context of drug discovery research, molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for predicting the binding affinity and interaction of a ligand with a biological target, such as a protein or enzyme. nih.govnih.gov

Molecular docking simulations would place the this compound molecule into the active site of a target protein to predict its binding orientation and affinity. nih.gov The scoring functions used in docking programs estimate the free energy of binding. For instance, if this compound were being investigated as a kinase inhibitor, docking studies could predict its interactions with the ATP-binding pocket of the kinase. nih.gov These studies can identify key interactions, such as hydrogen bonds between the amino group or pyrazole nitrogens and amino acid residues in the active site, as well as hydrophobic interactions involving the chloro-substituted benzene ring. nih.gov

Following docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-protein complex over time. nih.gov An MD simulation would track the movements of every atom in the system, allowing for the assessment of the stability of the docked pose and the flexibility of the protein and ligand. youtube.com These simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy.

Table 2: Illustrative Molecular Docking Results for an Indazole Derivative with a Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | LYS78, GLU95, LEU150 |

| Type of Interactions | Hydrogen bonds, hydrophobic interactions |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The specific results for this compound would depend on the chosen protein target.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) studies are a statistical approach used to build models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery. jocpr.com

In a QSAR study involving this compound, a dataset of structurally related indazole derivatives with known biological activities (e.g., inhibitory concentrations against a specific enzyme) would be used. nih.gov For each compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that relates the descriptors to the biological activity. imist.ma This equation constitutes the QSAR model. The model's predictive power is then validated using an external set of compounds not used in the model development.

For this compound, a QSAR model could help to understand which structural features are most important for its activity. For example, the model might reveal that the presence of a chlorine atom at C5 and an amino group at N1 are critical for high potency. This information can then be used to design new derivatives with potentially improved activity.

Research Applications in Chemical and Biochemical Sciences

Role as Versatile Building Blocks in Complex Molecule Synthesis

5-Chloro-1H-indazol-1-amine and its related indazole structures are recognized as important building blocks for creating a wide array of organic molecules, particularly those with pharmacological relevance. nih.govaustinpublishinggroup.com The indazole core is a privileged scaffold in drug discovery, and the presence of a chloro-substituent and an amine group on the 1H-indazole ring provides reactive sites for further chemical modifications. This allows for the systematic construction of libraries of diverse compounds for screening and optimization in drug development programs.

The synthesis of various indazole derivatives often involves the modification of the core structure to enhance biological activity or to explore structure-activity relationships (SAR). nih.gov For instance, the amine group can be readily transformed into other functional groups or used as a point of attachment for various side chains, leading to the generation of novel chemical entities with potentially improved therapeutic properties. The versatility of the indazole scaffold, including chloro-substituted variants, has been demonstrated in the synthesis of compounds targeting a range of biological targets.

Investigation of Biochemical Interactions and Enzyme Modulation

Derivatives of this compound have been a focal point of research into the modulation of key enzymes involved in various disease pathways. The indazole structure is a common feature in many potent and selective enzyme inhibitors. nih.gov

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. nih.gov Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pazopanib, a tyrosine kinase inhibitor containing an indazole moiety, is a notable example of a clinically approved drug that underscores the importance of this scaffold. nih.gov

Research has focused on designing indazole derivatives that can selectively target specific kinases. For example, structure-guided drug design has led to the synthesis of 1H-indazole derivatives that show potent inhibitory activity against the epidermal growth factor receptor (EGFR) kinase, including drug-resistant mutants like T790M. nih.gov These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. The specific interactions between the indazole core and the amino acid residues in the ATP-binding pocket of the kinase are crucial for their inhibitory activity and selectivity.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. nih.gov Upregulation of IDO1 in the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell function, and the accumulation of immunosuppressive kynurenine metabolites. This creates an immune-tolerant environment that allows cancer cells to evade the host's immune response. nih.gov Consequently, the inhibition of IDO1 is a promising strategy in cancer immunotherapy. nih.gov

The indazole scaffold has been explored for its potential in developing IDO1 inhibitors. nih.gov While many potent IDO1 inhibitors are based on other azole scaffolds like imidazoles and triazoles that bind to the heme iron in the enzyme's active site, the general class of indazoles is also recognized for its heme-binding capabilities. nih.gov Research in this area involves the synthesis and evaluation of indazole-containing compounds for their ability to inhibit IDO1 activity, with the goal of restoring anti-tumor immunity. nih.govgoogle.com The development of potent and selective IDO1 inhibitors remains an active area of research in medicinal chemistry. google.com

Development of Chemical Probes and Tools for Biological Research

Beyond their direct therapeutic potential, indazole derivatives serve as valuable tools for basic biological research. Compounds derived from scaffolds like this compound can be developed into chemical probes to study the function and regulation of specific biological targets. For instance, potent and selective inhibitors of enzymes like kinases or IDO1 can be used to investigate the physiological and pathological roles of these enzymes in cellular and animal models.

The development of such probes often involves the strategic modification of the lead compound to incorporate reporter tags, such as fluorescent dyes or affinity labels, without compromising its binding affinity and selectivity for the target protein. These tagged probes can then be used in a variety of applications, including cellular imaging to visualize the subcellular localization of the target, and affinity chromatography to isolate and identify binding partners.

Potential in Material Science and Organic Optoelectronics

While the primary focus of research on indazole derivatives has been in the biomedical sciences, there is emerging interest in their potential applications in material science. The rigid, planar structure and the presence of heteroatoms in the indazole ring system impart specific electronic and photophysical properties that could be exploited in the design of novel organic materials.

Heterocyclic compounds, in general, are widely used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of the indazole core through chemical modification suggests that derivatives of this compound could be investigated for their utility in these and other organic optoelectronic applications. Further research is needed to fully explore the potential of this class of compounds in material science.

Future Perspectives and Challenges in 5 Chloro 1h Indazol 1 Amine Research

Development of Novel and Efficient Synthetic Routes

A significant hurdle in the study of 5-Chloro-1H-indazol-1-amine is the absence of established, high-yielding synthetic protocols. Future research must prioritize the development of efficient and scalable methods for its preparation. A promising starting point would be the direct N-amination of 5-Chloro-1H-indazole . This could potentially be achieved using electrophilic aminating agents such as hydroxylamine-O-sulfonic acid or O-acyl hydroxylamines. However, a key challenge lies in controlling the regioselectivity of the amination, as N-2 amination could be a competing pathway.

Furthermore, strategies involving the cyclization of appropriately substituted precursors could be explored. For instance, the synthesis of other N-aminoindazoles has been accomplished through the cyclization of ortho-haloarylhydrazones. researchgate.net A similar approach, starting from a suitably substituted chlorophenylhydrazine derivative, might provide a viable route to this compound. The development of metal-free synthesis methods would be particularly advantageous, aligning with the principles of green chemistry. researchgate.net

Exploration of Underexplored Reactivity Patterns

The reactivity of this compound is a blank slate, offering a fertile ground for investigation. The presence of the N-amino group introduces a nucleophilic center, which could participate in a variety of reactions. For instance, condensation with carbonyl compounds could yield novel Schiff bases, which are valuable intermediates in organic synthesis. Acylation and sulfonylation of the amino group would provide a straightforward method for generating a library of derivatives with potentially diverse biological activities.

The indazole ring itself presents opportunities for further functionalization. The chlorine atom at the 5-position could be a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. nih.gov The reactivity of the C-3 position, which is often susceptible to electrophilic attack in indazoles, also warrants investigation.

Advanced Mechanistic Insights into Complex Reactions

A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic routes and predicting the outcome of novel transformations. For any newly developed reaction involving this compound, detailed mechanistic studies, employing both experimental techniques (like kinetic analysis and intermediate trapping) and computational methods (such as Density Functional Theory calculations), will be crucial.

For example, in potential palladium-catalyzed cross-coupling reactions, understanding the oxidative addition, transmetalation, and reductive elimination steps will be key to developing more efficient and selective catalytic systems. acs.org Similarly, for any observed rearrangements or unexpected product formations, computational modeling can provide invaluable insights into the underlying energy barriers and reaction pathways. acs.org

Expanding the Scope of Derivatization for Diverse Research Applications

The true potential of this compound lies in its capacity to serve as a scaffold for the generation of diverse molecular libraries. The derivatization possibilities are numerous and could lead to the discovery of compounds with novel biological activities. As many indazole derivatives have shown promise as anticancer agents, exploring this avenue would be a logical step. nih.govresearchgate.net

Systematic derivatization could involve:

Modification of the N-amino group: Introduction of various alkyl, aryl, and acyl groups.

Substitution at the C-3 position: Introduction of various functional groups through electrophilic substitution or other means.

Modification of the C-5 chloro group: Replacement with other functionalities via nucleophilic aromatic substitution or cross-coupling reactions.

The resulting library of compounds could then be screened against a panel of biological targets to identify potential lead compounds for drug discovery.

Computational Design and Prediction of Novel Indazole Derivatives

In silico methods are becoming increasingly indispensable in modern chemical research. Computational tools can be employed to predict the physicochemical properties, reactivity, and potential biological activity of hypothetical derivatives of this compound. Molecular docking studies could be used to predict the binding affinity of designed derivatives to specific biological targets, such as protein kinases, which are often targeted by indazole-based inhibitors. nih.gov

These computational predictions can help prioritize synthetic targets, thereby saving significant time and resources in the laboratory. By combining computational design with synthetic exploration, the path to discovering novel and valuable indazole derivatives can be significantly accelerated.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 5-Chloro-1H-indazol-1-amine, and what are their limitations?

- Methodological Answer : The synthesis typically involves halogenation of indazole precursors followed by amination. For example, halogenation at the 5-position of 1H-indazol-1-amine can be achieved using chlorinating agents like POCl₃ or NCS (N-chlorosuccinimide) under reflux conditions. A key challenge is regioselectivity; competing reactions may lead to byproducts such as dihalogenated derivatives. Column chromatography (silica gel, ethyl acetate/hexane gradients) is often required for purification .

- Critical Parameters : Reaction temperature, stoichiometry of chlorinating agents, and solvent polarity (e.g., DMF vs. THF) significantly impact yield and purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorine at C5, amine at N1) through characteristic shifts (e.g., NH₂ protons at δ ~5 ppm in DMSO-d₆).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 168.032 for C₇H₆ClN₃).

- XRD : Use single-crystal X-ray diffraction with software like SHELXL or WinGX for unambiguous confirmation of bond lengths/angles .

Advanced Research Questions

Q. What strategies can mitigate low yields in the amination step during the synthesis of this compound?

- Methodological Answer :

- Catalytic Systems : Employ Pd-catalyzed Buchwald-Hartwig amination with ligands like Xantphos to enhance coupling efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins at 120°C) while maintaining regioselectivity.

- Protection-Deprotection : Temporarily protect reactive sites (e.g., Boc-protected amines) to prevent side reactions .

- Data-Driven Optimization : Use DoE (Design of Experiments) to identify interactions between variables like temperature, catalyst loading, and solvent polarity.

Q. How can researchers resolve contradictions in bioactivity data for this compound across different pharmacological assays?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and control compounds.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Cohen’s d) to quantify variability between datasets.

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., kinases) under varying assay conditions .

Q. What crystallographic software parameters are critical for refining the structure of this compound when twinning or disorder is observed?

- Methodological Answer :

- SHELXL Refinement : Adjust

TWINandBASFcommands to model twinning; usePARTdirectives for disordered atoms. - WinGX Visualization : Employ ORTEP plots to analyze anisotropic displacement parameters and hydrogen-bonding networks.

- Validation Tools : Check R-factors (<5%), Fo-Fc maps, and CCDC validation reports to ensure structural accuracy .

Data Analysis and Reporting

Q. How should researchers present synthetic and analytical data for this compound in publications?

- Methodological Answer :

- Tables : Include molar ratios, yields, and spectroscopic data (e.g., NMR shifts, HRMS m/z).

- Schemes : Illustrate synthetic pathways with reagent/catalyst annotations.

- CIF Files : Deposit crystallographic data in the Cambridge Structural Database (CSD) with referencing .

- Reproducibility : Provide detailed experimental protocols (e.g., solvent purification methods, inert atmosphere techniques).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.